molecular formula C12H11N5O2 B2484881 N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide CAS No. 2418666-97-2

N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide

Cat. No.: B2484881
CAS No.: 2418666-97-2
M. Wt: 257.253
InChI Key: JJAAWLPBRSHOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-b]pyridazine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of a suitable diamine with a nitrile or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and catalysts can be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide stands out due to its unique structural features, such as the presence of a cyanocyclopropyl group and a methoxy substituent. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-19-10-3-2-9-14-6-8(17(9)16-10)11(18)15-12(7-13)4-5-12/h2-3,6H,4-5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAAWLPBRSHOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NC=C2C(=O)NC3(CC3)C#N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.